molecular formula C17H13F3N4O2S B2807565 2-nitro-N-{2-[2-(2-pyridinyl)-1,3-thiazol-4-yl]ethyl}-4-(trifluoromethyl)aniline CAS No. 861211-05-4

2-nitro-N-{2-[2-(2-pyridinyl)-1,3-thiazol-4-yl]ethyl}-4-(trifluoromethyl)aniline

Cat. No. B2807565
CAS RN: 861211-05-4
M. Wt: 394.37
InChI Key: DQQAIWDLHYZBNB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves nitration reactions or the use of nitro-containing intermediates . For instance, 2-Nitroaniline can be prepared commercially by the reaction of 2-nitrochlorobenzene with ammonia . Another compound, N-ETHYL 2-NITRO-4-(TRIFLUOROMETHYL)ANILINE, can be synthesized from Ethylamine hydrochloride and 4-Chloro-3-nitrobenzotrifluoride .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups including a nitro group, a pyridinyl group, a thiazolyl group, and a trifluoromethyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the nitro group is known to contribute to high dipole moments and low volatility . The trifluoromethyl group could also influence the compound’s properties .

Scientific Research Applications

NLO Applications and Molecular Structures

Research on binary adducts involving pyridinyl and aniline derivatives has highlighted their potential in nonlinear optical (NLO) applications. For instance, the study of new organic binary solids with phenolic coformers has shown that these materials exhibit properties conducive for NLO applications, thanks to their stable molecular structures and transparency across a wide spectrum range (Draguta et al., 2015).

Catalytic Activity and Synthesis

Derivatives of pyridinyl-aniline have been utilized as directing groups in C-H amination, mediated by cupric acetate, indicating their role in facilitating efficient synthetic pathways for functionalizing benzamide derivatives (Zhao et al., 2017). Additionally, compounds featuring pyridinyl and aniline structures have been synthesized and tested for their antimicrobial activities, highlighting the utility of these molecules in developing new antimicrobial agents (Wardkhan et al., 2008).

Molecular Electronic Effects

The study of molecular electronic effects in compounds containing pyridinyl and aniline moieties has provided insights into how substituents influence chemical shifts in NMR spectroscopy. This research is crucial for understanding the electronic structures of such compounds and designing molecules with tailored properties (Rančić et al., 2014).

Polymerization Behavior

Investigations into nickel(II) complexes of iminopyridine derivatives, including those with electron-withdrawing groups, have shown significant activity in ethylene oligomerization and polymerization, suggesting the importance of these molecular frameworks in catalysis and materials science (Antonov et al., 2016).

Future Directions

Trifluoromethylpyridine and its intermediates, which are structurally similar to the given compound, are important ingredients for the development of agrochemical and pharmaceutical compounds. With the global population rapidly expanding, these compounds are in increasing demand to maintain crop production and protect human populations from the spread of diseases .

properties

IUPAC Name

2-nitro-N-[2-(2-pyridin-2-yl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N4O2S/c18-17(19,20)11-4-5-13(15(9-11)24(25)26)22-8-6-12-10-27-16(23-12)14-3-1-2-7-21-14/h1-5,7,9-10,22H,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQQAIWDLHYZBNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=CS2)CCNC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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